2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane core, substituted with a methyl group at the 3-position and a trifluoromethoxyphenylacetamide moiety at the 8-position. The trifluoromethoxy group introduces electron-withdrawing properties and metabolic stability, while the acetamide linker may facilitate interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4/c1-23-14(26)16(22-15(23)27)6-8-24(9-7-16)10-13(25)21-11-2-4-12(5-3-11)28-17(18,19)20/h2-5H,6-10H2,1H3,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDSDQUIBXJCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide , with CAS number 941880-48-4 , represents a novel class of bioactive molecules that are being explored for their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 384.35 g/mol
- Structure : The compound features a triazaspiro framework which is significant in influencing its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the potential of compounds with similar structural motifs in exhibiting anticancer properties. The presence of the triazaspiro structure is believed to enhance interactions with biological targets involved in cancer cell proliferation.
Case Study : A study demonstrated that derivatives of triazaspiro compounds showed significant antiproliferative effects against various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a potential for therapeutic development against resistant cancer types .
2. Antimicrobial Properties
Compounds with similar characteristics have been shown to possess antimicrobial activity against a range of pathogens. The incorporation of trifluoromethoxy groups has been associated with increased lipophilicity, enhancing membrane penetration and subsequent antimicrobial efficacy.
Research Findings : In vitro studies indicated that related compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests that the compound could be further explored as a lead for developing new antibiotics .
3. Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented, with mechanisms involving inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.
Findings : Research into triazaspiro compounds has revealed their potential to reduce inflammation in models of acute and chronic inflammatory diseases. This is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Potential interactions with cellular receptors that regulate apoptosis and cell proliferation.
- Membrane Disruption : Enhanced permeability due to the trifluoromethoxy group may facilitate interaction with microbial membranes.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Cells | Mechanism |
|---|---|---|---|
| Anticancer | Significant | Prostate, Breast Cancer Cells | Apoptosis induction |
| Antimicrobial | Moderate to High | Staphylococcus aureus, E. coli | Membrane disruption |
| Anti-inflammatory | Significant | Macrophages | Cytokine inhibition |
Scientific Research Applications
Medicinal Chemistry
The compound is part of a class of spiro compounds that exhibit significant biological activity. Spiro compounds are known for their diverse pharmacological properties, including:
- Antidepressant and Anxiolytic Effects : Similar to other spiro compounds like buspirone, which is used for anxiety disorders, the triazaspiro structure may confer similar anxiolytic properties due to its ability to interact with serotonin receptors .
- Antipsychotic Properties : The compound's structural analogs have been studied for their potential as antipsychotic agents. The unique arrangement of atoms in the spiro framework allows for interactions with various neurotransmitter systems, which could lead to therapeutic benefits in treating schizophrenia and related disorders .
Research indicates that derivatives of triazaspiro compounds exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have shown that triazaspiro compounds possess antimicrobial properties against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .
- Anti-inflammatory Effects : The spiro structure may also contribute to anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Synthetic Methodologies
The synthesis of 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves several steps that can be optimized for yield and purity:
- Multi-step Synthesis : The synthesis typically involves a series of reactions starting from readily available precursors. For instance, the initial formation of the spiro framework can be achieved through cyclization reactions followed by functionalization at the nitrogen atoms to introduce the acetamide group .
Several case studies highlight the efficacy and application of similar compounds:
- Case Study 1 : A study on a related triazaspiro compound demonstrated significant reductions in anxiety-like behaviors in animal models when administered at specific dosages1. This supports the potential use of such compounds in treating anxiety disorders.
- Case Study 2 : Another investigation into the antimicrobial properties of triazaspiro derivatives revealed effectiveness against resistant strains of bacteria, suggesting their utility in developing new antimicrobial therapies2.
Comparison with Similar Compounds
Spiro Ring Heteroatom Composition
- The target compound contains a 1,3,8-triaza spiro ring, whereas compounds like 13 and 14 () feature 1,3-diaza systems.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances metabolic stability compared to the chlorophenyl or fluorophenyl groups in analogs (e.g., ). This substitution reduces oxidative metabolism, a critical factor in drug half-life .
- Linker and Terminal Moieties : The acetamide linker in the target compound contrasts with the sulfanyl () or naphthamide () groups in others. Naphthamide-containing analogs (e.g., 22a) demonstrate isoform-selective enzyme inhibition (PLD2), suggesting that bulkier aromatic termini may drive selectivity .
Pharmacokinetic Considerations
- Solubility : The carboxylic acid derivative in ([3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid) offers improved aqueous solubility over the acetamide-based target compound, highlighting a trade-off between solubility and membrane permeability .
- Metabolic Stability : The trifluoromethoxy group likely confers greater resistance to cytochrome P450-mediated metabolism compared to methyl or ethyl substituents in other compounds (e.g., ) .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves multi-step reactions starting with spirocyclic intermediates. A common approach includes coupling the spiro[4.5]decane core with acetamide derivatives via nucleophilic substitution or amidation. Triethylamine-mediated reactions in dichloromethane with sulfonyl chlorides/acid chlorides (e.g., 4-fluorophenoxyethyl groups) at room temperature (16 h) are typical. Purification via silica column chromatography with dichloromethane/methanol (9:1) is standard .
Q. How is the structural conformation characterized in crystallographic studies?
X-ray crystallography reveals key structural features. Analogous compounds (e.g., N-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide) exhibit chair conformations in the piperidine ring and planar amide groups stabilized by intramolecular hydrogen bonds. Data collection at 293 K with Mo Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-97 are standard protocols .
Q. What biological targets or mechanisms are associated with this compound?
Structural analogs (e.g., triazaspiro derivatives) act as isoform-selective inhibitors of phospholipase D2 (PLD2), with IC50 values as low as 20 nM. These inhibitors modulate lipid signaling pathways, impacting cancer cell apoptosis and metastasis .
Q. What analytical methods are critical for purity assessment?
Essential techniques include:
- HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water gradient) for purity ≥95% .
- High-resolution mass spectrometry (HRMS-ESI) to confirm molecular ions within 2 ppm accuracy .
- Multinuclear NMR (1H, 13C, 19F) to verify spirocyclic connectivity and trifluoromethoxy group presence .
Advanced Research Questions
Q. How do halogen substitutions influence bioactivity?
Structure–Activity Relationship (SAR) studies show fluorination at the phenyl ring (e.g., 4-fluorophenoxyethyl groups) enhances target affinity and metabolic stability. For example, 3-[2-(4-fluorophenoxy)ethyl] derivatives exhibit improved anticonvulsant activity in MES and scPTZ models compared to non-halogenated analogs . Chlorine substitutions in sulfonamide moieties increase lipophilicity but may reduce aqueous solubility .
Q. How can researchers resolve contradictions in pharmacological data?
Discrepancies in IC50 values or selectivity profiles require validation of assay conditions (e.g., PLD1/PLD2 isoform purity, ATP concentrations). Cross-laboratory reproducibility studies using standardized fluorometric PLD assays with recombinant enzymes are critical. Re-analysis of kinetic parameters (Km, Vmax) under identical buffer systems clarifies mechanistic differences .
Q. What strategies optimize reaction yields during spirocyclic core synthesis?
Yield improvements (from 2–5% to 15–20%) are achievable through:
Q. What are key research gaps and future directions?
Priority areas include:
- Prodrug development : Water-soluble derivatives via phosphate ester conjugation at the acetamide nitrogen .
- In vivo pharmacokinetics : Rodent studies to assess brain permeability (logBB >0.3) and oral bioavailability .
- Proteomic profiling : Identification of off-target effects on kinase signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
